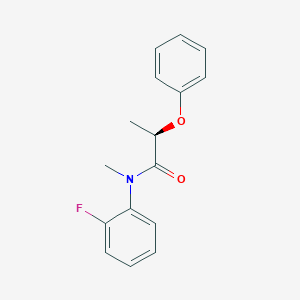![molecular formula C14H20N2O B14191779 1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one CAS No. 923606-09-1](/img/structure/B14191779.png)
1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one is a synthetic organic compound that features a piperidine ring and a pyrrole ring connected by a pentenone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrrole Ring: The pyrrole ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or primary amines.
Coupling of the Rings: The piperidine and pyrrole rings are then coupled using a suitable linker, such as a pentenone chain, through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit protein kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Known for its antimicrobial properties.
1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime: Investigated for its potential as a kinase inhibitor.
1-(Piperidin-4-yl)-1H-pyridin-2(1H)-one: Evaluated for its serotonin reuptake inhibition activity.
Uniqueness
1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine ring and a pyrrole ring linked by a pentenone chain allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.
Propiedades
Número CAS |
923606-09-1 |
|---|---|
Fórmula molecular |
C14H20N2O |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
1-(4-piperidin-1-yl-1H-pyrrol-2-yl)pent-4-en-1-one |
InChI |
InChI=1S/C14H20N2O/c1-2-3-7-14(17)13-10-12(11-15-13)16-8-5-4-6-9-16/h2,10-11,15H,1,3-9H2 |
Clave InChI |
MDYPFIVUGQWTTG-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC(=O)C1=CC(=CN1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,6-Dichlorophenyl)sulfanyl]aniline](/img/structure/B14191698.png)
![N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine](/img/structure/B14191712.png)





![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)
![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)
![N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14191742.png)
![(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B14191755.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)


